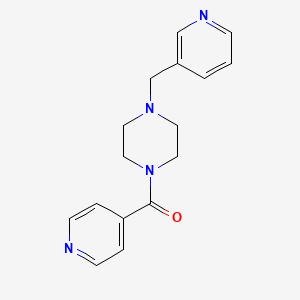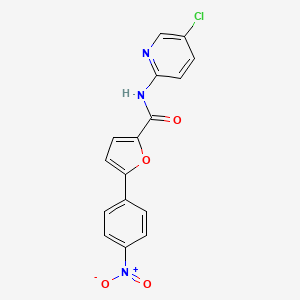![molecular formula C13H11N3S2 B5719119 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine, also known as MTT, is a chemical compound that has been widely used in scientific research due to its unique properties. MTT is a thiazolyl blue tetrazolium bromide, which is a yellowish-green powder that is soluble in water and ethanol. This compound has been used in various studies to assess cell viability and cytotoxicity, as well as to investigate the mechanism of action of different compounds.
Wirkmechanismus
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is converted into formazan by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This mechanism is the basis for the 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay, which is widely used to assess cell viability and cytotoxicity.
Biochemical and Physiological Effects:
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been shown to have no significant biochemical or physiological effects on living cells. It is not metabolized by cells and does not interfere with cellular processes. This makes it a safe and reliable tool for assessing cell viability and cytotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is its ease of use and reliability. The 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay is a simple and cost-effective method for assessing cell viability and cytotoxicity. It is also highly sensitive and can detect changes in cell viability at low concentrations of compounds.
However, there are some limitations to the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine. The assay is not suitable for assessing cell proliferation, as it measures only metabolic activity. In addition, the assay is not suitable for use with all cell types, and the results can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in scientific research. One area of interest is the development of new assays and methods for using 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine to assess cell viability and cytotoxicity. Another area of interest is the use of 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine in combination with other assays and techniques to gain a more comprehensive understanding of cellular processes.
Overall, 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine is a valuable tool for scientific research, with a wide range of applications in drug discovery, toxicology, and other fields. Its unique properties make it a reliable and safe method for assessing cell viability and cytotoxicity, and its potential for future research is promising.
Synthesemethoden
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine can be synthesized by reacting 2-thienyl isothiocyanate with 2-amino-6-methylpyridine in the presence of a base, followed by reaction with thiosemicarbazide and bromine. The resulting compound is then treated with sodium hydroxide to obtain 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine as a yellowish-green powder.
Wissenschaftliche Forschungsanwendungen
6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine has been widely used in scientific research as a tool for assessing cell viability and cytotoxicity. It is commonly used in assays such as the 6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine assay, which is a colorimetric assay that measures the metabolic activity of cells. This assay is widely used in drug discovery and toxicology studies to evaluate the efficacy and safety of different compounds.
Eigenschaften
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-thiophen-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-9-4-2-6-12(14-9)16-13-15-10(8-18-13)11-5-3-7-17-11/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUGUUFOOMYNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-pyridin-2-yl)-(4-thiophen-2-yl-thiazol-2-yl)-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-4,6(1H,5H)-pyrimidinedione](/img/structure/B5719060.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5719066.png)


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)

![N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)
